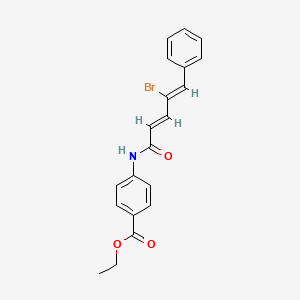
Tert-butyl 4-ethylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-ethylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as carboxylic acid esters. These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-ethylpyrrolidine-2-carboxylate typically involves the esterification of 4-ethylpyrrolidine-2-carboxylic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. One common method involves the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes. The flow microreactor system allows for better control over reaction conditions, leading to higher yields and shorter reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-ethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-ethylpyrrolidine-2-carboxylic acid.
Reduction: 4-ethylpyrrolidine-2-methanol.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 4-ethylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets. The pyrrolidine ring can interact with proteins and enzymes, affecting their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Proline: An amino acid with a pyrrolidine ring, used in protein synthesis.
Pyrrolizine: A bicyclic compound with potential biological activity.
Uniqueness
Tert-butyl 4-ethylpyrrolidine-2-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable building block in organic synthesis and drug discovery .
Propiedades
IUPAC Name |
tert-butyl 4-ethylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-5-8-6-9(12-7-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLARCRMRHHNKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(NC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2361854.png)

![2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2361858.png)
![5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2361864.png)
![N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2361865.png)
![3-Methyl-5-[(2S,3R)-2-piperidin-4-yloxan-3-yl]-1,2,4-oxadiazole](/img/structure/B2361866.png)
![5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2361867.png)




![(2Z)-2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one](/img/structure/B2361874.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2361877.png)
